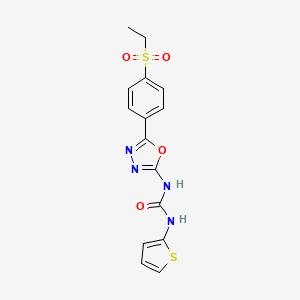
1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H14N4O4S2 and its molecular weight is 378.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is C13H14N4O3S, and it features a thiophene ring along with an ethylsulfonyl substituent on the phenyl group. The presence of the oxadiazole moiety is crucial for its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity. Specifically, compounds similar to This compound have been evaluated for their ability to inhibit tumor cell proliferation.
-
In Vitro Studies
- A study reported that oxadiazole derivatives showed potent antiproliferative effects against various cancer cell lines, including bladder cancer (T24), liver (Hep G2), and prostate (PC-3) cells. The compound exhibited an IC50 value of approximately 4.58 μM against T24 cells, indicating strong inhibitory activity .
- The mechanism of action involves the induction of apoptosis through caspase activation and necroptosis at higher concentrations, highlighting a dual mode of cell death .
- Selectivity Index
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, contributing to cell death pathways.
- Caspase Activation : The activation of caspases plays a pivotal role in mediating apoptosis .
Case Studies
Several studies have explored the biological effects of similar compounds:
- A comparative study on various oxadiazole derivatives highlighted that modifications in their structure could enhance their anticancer efficacy. For instance, increasing hydrophobic interactions with target proteins improved binding affinity and selectivity .
Data Tables
Below is a summary table showcasing the biological activity data for related compounds:
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action | Selectivity Index |
|---|---|---|---|---|
| Compound 5-23 | T24 | 4.58 | Apoptosis | >6 |
| Compound A | Hep G2 | 10.38 | Apoptosis | >5 |
| Compound B | PC-3 | 8.22 | Necroptosis | >7 |
Properties
IUPAC Name |
1-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c1-2-25(21,22)11-7-5-10(6-8-11)13-18-19-15(23-13)17-14(20)16-12-4-3-9-24-12/h3-9H,2H2,1H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKSHQYYBUESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














